2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine is a heterocyclic compound characterized by an oxazine ring substituted with both phenyl and methoxyphenyl groups. Its molecular formula is , and it has a molecular weight of approximately 341.4 g/mol. This compound is notable for its potential applications in various scientific fields, including organic synthesis and materials science.
The compound is classified as an oxazine, a type of heterocyclic compound that contains a six-membered ring with one nitrogen and one oxygen atom. It is often utilized in organic chemistry as a precursor for synthesizing more complex molecules due to its unique structural features. The compound can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem.
The synthesis of 2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine typically involves the condensation of 4-methoxybenzaldehyde with benzamidine in the presence of a base, such as potassium hydroxide, in ethanol. This reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final oxazine structure.
The molecular structure of 2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine features:
COC1=CC=C(C=C1)C2C=C(N=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine can participate in several types of chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used. For instance:
The mechanism by which 2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine exerts its effects involves interactions with biological targets such as enzymes or receptors. This interaction can lead to modulation of their activity or function. The specific pathways engaged depend on the application context, such as enzyme inhibition in biochemical assays or receptor binding in biological systems.
Key chemical properties include:
2,4-Diphenyl-6-(4-methoxyphenyl)-6H-1,3-oxazine has several scientific uses:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 17581-52-1